molecular formula C22H22N2O7S B2948526 Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 328027-84-5

Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2948526
CAS No.: 328027-84-5
M. Wt: 458.49
InChI Key: BAUKKHZAJDRURS-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with diethyl dicarboxylate groups at the 2- and 4-positions, a 3-methyl group, and a benzamido moiety at the 5-position bearing a 2,5-dioxopyrrolidin-1-yl substituent.

Properties

IUPAC Name

diethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-4-30-21(28)17-12(3)18(22(29)31-5-2)32-20(17)23-19(27)13-6-8-14(9-7-13)24-15(25)10-11-16(24)26/h6-9H,4-5,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUKKHZAJDRURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological applications. Its structure includes a thiophene ring and a dioxopyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on monoclonal antibody production and cell viability.

Chemical Structure

The compound can be represented as follows:

C18H20N2O5S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure consists of two carboxylate groups, a thiophene ring, and a dioxopyrrolidine derivative that may influence its biological interactions.

Monoclonal Antibody Production

Recent studies have highlighted the role of related compounds in enhancing monoclonal antibody production. For instance, derivatives such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide have been shown to significantly increase the yield of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. This enhancement is attributed to several mechanisms:

  • Increased Cell-Specific Productivity : The presence of these compounds has been correlated with a 2.2-fold increase in cell-specific productivity compared to controls .
  • Suppression of Cell Growth : Interestingly, while these compounds boost antibody production, they also suppress overall cell growth, suggesting a targeted stimulation of antibody synthesis over cellular proliferation .
  • Altered Metabolic Activity : Enhanced glucose uptake and increased intracellular adenosine triphosphate (ATP) levels have been observed during the production process, indicating improved metabolic efficiency in antibody-producing cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that specific structural components are crucial for the biological efficacy of these compounds:

ComponentActivity LevelNotes
2,5-DimethylpyrroleHighMost effective partial structure for enhancing productivity
N-(2,5-Dioxopyrrolidin-1-yl) BenzamideModerateContributes to overall activity
SuccinimideLowLess impactful on productivity

These findings suggest that optimizing the structure of such compounds could lead to further improvements in monoclonal antibody production capabilities .

Study 1: Monoclonal Antibody Production Enhancement

A study published in PLoS ONE demonstrated that the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide significantly improved monoclonal antibody yields in CHO cells. The study involved screening over 23,000 chemical compounds and identifying those that could enhance productivity without compromising cell viability .

Study 2: Metabolic Profiling

Another investigation focused on the metabolic changes induced by these compounds during antibody production. The study found that treated cells exhibited higher glucose uptake rates and ATP levels compared to untreated controls. This suggests that the compounds facilitate a more efficient energy metabolism conducive to enhanced protein synthesis .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in the substituents on the benzamido group and the thiophene ring:

  • Hydroxybenzylideneamino group: In , the compound features a 2-hydroxybenzylideneamino substituent, forming intramolecular hydrogen bonds that stabilize planar conformations .
  • Bis(4-methylphenyl)amino group: reports a bulkier aromatic substituent, leading to a 12.8° twist between the thiophene and benzamido rings, reducing planarity .
  • Chloroacetamido group : highlights a reactive chloro substituent, enabling alkylation or nucleophilic substitution, absent in the target compound .
Table 1: Substituent Impact on Molecular Properties
Substituent Key Feature Example (Evidence ID)
2,5-Dioxopyrrolidin-1-yl Polar, hydrogen-bond donor/acceptor Target compound
2-Hydroxybenzylideneamino Intramolecular H-bonding
Bis(4-methylphenyl)amino Steric bulk, reduced planarity
Acetamido Non-aromatic, flexible
Chloroacetamido Electrophilic reactivity

Physicochemical Properties

  • Melting Points : The chloroacetamido derivative () melts at 164–169°C, while analogs with alkyl chains (e.g., compounds 12–14 in ) show lower melting points (128–147°C), suggesting that polar groups enhance thermal stability .
  • Solubility: The dioxopyrrolidinyl group’s polarity may improve aqueous solubility compared to non-polar substituents like bis(4-methylphenyl)amino (), though this is speculative without direct data.

Crystallographic Insights

  • Planarity and Packing: The hydroxybenzylideneamino derivative () adopts a nearly planar conformation, stabilized by intramolecular H-bonds, while the bis(4-methylphenyl)amino analog () shows significant ring twisting, disrupting crystal packing .
Table 2: Crystallographic Parameters
Compound (Substituent) Crystal System Dihedral Angle (°) Notable Interactions Evidence ID
Hydroxybenzylideneamino Triclinic (P1) ~0 (planar) Intramolecular H-bonds
Bis(4-methylphenyl)amino Not reported 12.82 Intermolecular H-bonds
Acetamido Monoclinic Not reported N–H···O, C–H···π

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